(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate
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Overview
Description
(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate is a complex organic compound with a unique structure that includes a hexahydropyrano[3,2-d][1,3]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate typically involves multiple steps. One common approach is the protection of mannopyranoside, which serves as a building block for the synthesis of complex carbohydrates . The reaction conditions often include the use of α-phenylthio, 3-levulinlyl, and 4,6-benzylidene protecting groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar protection and deprotection steps, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as monoperphthalic acid.
Reduction: Common reducing agents include Zn/AcOH or triphenylphosphine.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Monoperphthalic acid is a common oxidizing agent used in the transformation of this compound.
Reduction: Zinc in acetic acid (Zn/AcOH) and triphenylphosphine are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the hydroxyl and methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with monoperphthalic acid can yield 2-(2-oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone .
Scientific Research Applications
(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates.
Biology: The compound’s unique structure makes it a candidate for studying various biological processes.
Industry: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate involves its interaction with specific molecular targets
Comparison with Similar Compounds
Similar Compounds
- Methyl-2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside
- 2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione
Uniqueness
What sets (8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate apart from similar compounds is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUKOCUXSRSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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